3-Isopropyl,5-tert-butylpyrocatechol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

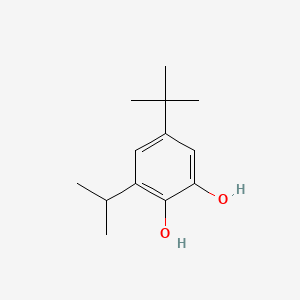

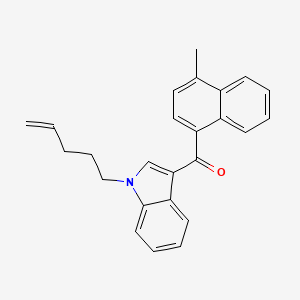

3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound with the CAS Number: 143767-20-8 . It has a molecular weight of 208.3 and its IUPAC name is 5-tert-butyl-3-isopropylbenzene-1,2-diol . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H20O2 . The InChI code for this compound is 1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 208.3 . The storage temperature is 2-8°C .Scientific Research Applications

Electronic Structure in Single-Component Conductors

Research has shown that bulky substituents like tert-butyl and isopropyl groups are used to control solid-state structures and charge mobility in organic semiconductors. A novel conductor with an isopropyl group exhibited a unique stacked structure and three-dimensional network, demonstrating weak conductivity at ambient pressure (Filatre-Furcate et al., 2016).

Structural Analysis in Molecular Chemistry

The molecular structures of compounds like 4-tert-butylpyrazoles, modified with tert-butyl and isopropyl groups, were studied using X-ray and NMR spectroscopy. These compounds showed interesting tautomeric forms and structural uniqueness due to the steric effects of these bulky groups (Trofimenko et al., 2001).

Acidity Strength in Non-Aqueous Medium

A study investigating the acidic properties of various derivatives in non-aqueous media, including isopropyl alcohol and tert‐butanol, indicated that the molecular structure and solvent effects significantly influence acidity strength. This study highlights the importance of understanding the chemical behavior of such compounds in different environments (Bahçeci et al., 2021).

Synthesis Processes

Research has been conducted on the synthesis of complex molecules, where tert-butyl and isopropyl groups play a crucial role in the chemical reactions and final product formation. These studies provide insights into more efficient and selective synthesis methods for complex organic compounds (Pan et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as tert-butylcatechol (tbc), have been studied and found to act as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .

Mode of Action

It’s known that tbc, a similar compound, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It operates only in a composition with other co-inhibitors .

Biochemical Pathways

It can be inferred from similar compounds that it may play a role in the inhibition of polymerization processes .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may prevent undesired polymerization during the processing of liquid pyrolysis products .

Action Environment

It’s known that similar compounds operate only in a composition with other co-inhibitors , suggesting that the presence of these co-inhibitors in the environment could influence its action.

Properties

IUPAC Name |

5-tert-butyl-3-propan-2-ylbenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBQTMIPJSXCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)

![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)

![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)

![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)